![molecular formula C10H13N5 B1482150 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098057-75-9](/img/structure/B1482150.png)

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Overview

Description

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (6-CPMIP) is an organic compound belonging to the class of imidazopyridines. It is a white crystalline substance with a melting point of 158-159 °C and a molecular weight of 267.3 g/mol. 6-CPMIP is a synthetic compound which has been used in a variety of scientific research applications and laboratory experiments.

Scientific Research Applications

Antibacterial Activity

The imidazole ring, a core structure in 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide, is known for its antibacterial properties. This compound can be synthesized and tested against various bacterial strains to determine its efficacy as an antibacterial agent. The presence of the imidazole ring suggests potential activity against drug-resistant bacteria, which is a significant concern in modern medicine .

Antitumor Applications

Imidazole derivatives have shown promise in antitumor research. The specific structure of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide may interact with cancer cell pathways, potentially inhibiting growth or inducing apoptosis in tumor cells. Research can focus on its application in targeted cancer therapies, particularly for tumors that have shown resistance to other treatments .

Antidiabetic Potential

Compounds containing the imidazole moiety have been associated with antidiabetic effects. This compound could be investigated for its potential to modulate insulin signaling pathways or to improve glucose metabolism. Its role in pancreatic beta-cell function or insulin sensitivity could be a significant area of study .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide could be studied for its effectiveness in reducing inflammation markers and its potential use in diseases such as rheumatoid arthritis or inflammatory bowel disease .

Antifungal and Antihelmintic Activity

This compound’s potential antifungal and antihelmintic activities could lead to new treatments for fungal infections and parasitic worm infestations. Its efficacy can be tested against various fungi and helminths, with a focus on those that are problematic in human and agricultural contexts .

Antiviral Research

The imidazole ring is also associated with antiviral activity. Research into 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide could explore its potential as an antiviral agent, possibly offering new avenues for treating viral infections that currently have limited therapeutic options .

Enzyme Inhibition

Imidazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways. This compound could be studied for its ability to inhibit enzymes that are overactive in certain diseases, providing a method to regulate disease progression or symptoms .

Neuroprotective Effects

Research into the neuroprotective effects of imidazole derivatives is an emerging field. The compound could be investigated for its potential to protect neuronal cells from damage or death, which is relevant in conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .

properties

IUPAC Name |

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14-4-5-15-10(14)7(9(11)12)8(13-15)6-2-3-6/h4-6H,2-3H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFLBZKVQQFMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

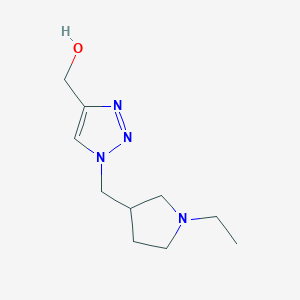

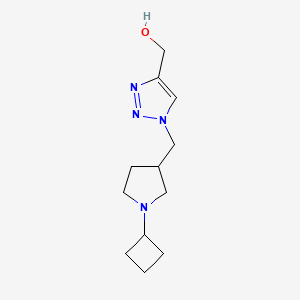

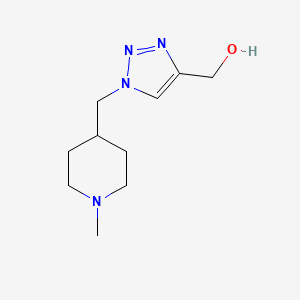

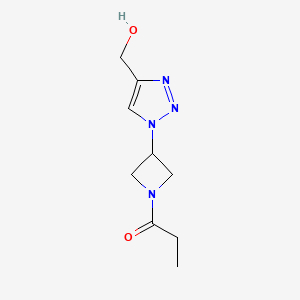

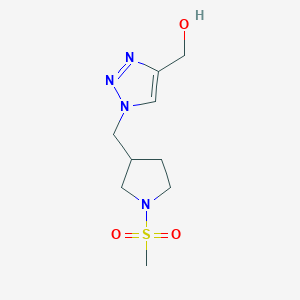

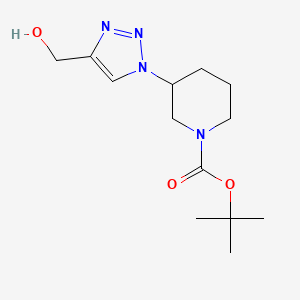

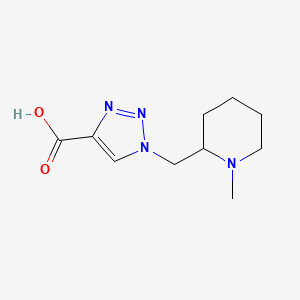

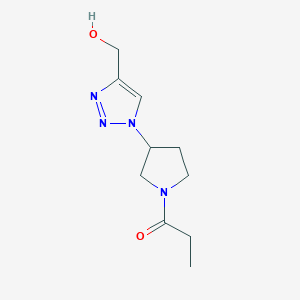

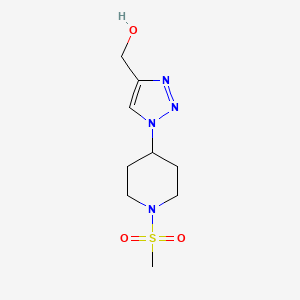

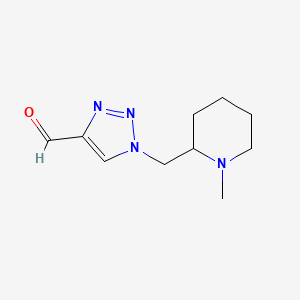

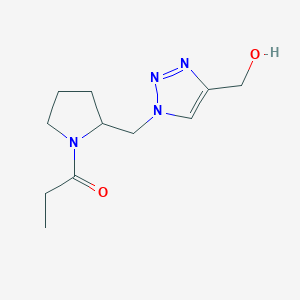

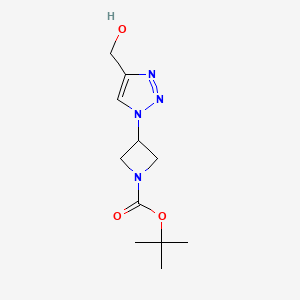

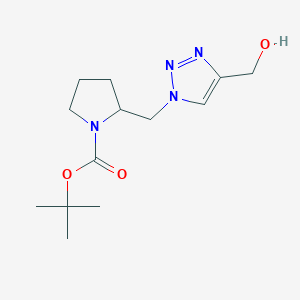

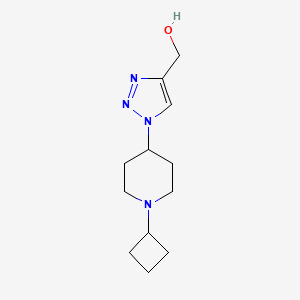

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.